molecular formula C7H4BrNO2 B162730 3-Furancarbonitrile, 5-(bromoacetyl)- CAS No. 133674-68-7

3-Furancarbonitrile, 5-(bromoacetyl)-

Cat. No.: B162730
CAS No.: 133674-68-7
M. Wt: 214.02 g/mol
InChI Key: BLWAZLHJQWGVBH-UHFFFAOYSA-N
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Description

3-Furancarbonitrile, 5-(bromoacetyl)- is a furan-based heterocyclic compound featuring a nitrile group at the 3-position and a bromoacetyl substituent at the 5-position. The bromoacetyl group (-COCH₂Br) is a reactive moiety widely used in organic synthesis, particularly in alkylation and coupling reactions. This compound’s structure enables its participation in nucleophilic substitutions, where the bromine atom acts as a leaving group, facilitating bond formation with amines, thiols, or other nucleophiles .

For example, α-bromoacetyl derivatives are commonly synthesized via bromoacetylation of precursor molecules using reagents like bromoacetyl bromide or 1-(bromoacetyl)pyrene under basic conditions (e.g., potassium carbonate in acetonitrile) . Similar strategies could apply to functionalizing the furan backbone.

Applications: Bromoacetyl-substituted compounds are pivotal in medicinal chemistry (e.g., generating kinase inhibitors or antimicrobial agents) and materials science (e.g., fluorophore conjugation for sensors) . The nitrile group enhances polarity and may influence binding interactions in bioactive molecules.

Properties

CAS No.

133674-68-7

Molecular Formula

C7H4BrNO2

Molecular Weight

214.02 g/mol

IUPAC Name

5-(2-bromoacetyl)furan-3-carbonitrile

InChI

InChI=1S/C7H4BrNO2/c8-2-6(10)7-1-5(3-9)4-11-7/h1,4H,2H2

InChI Key

BLWAZLHJQWGVBH-UHFFFAOYSA-N

SMILES

C1=C(OC=C1C#N)C(=O)CBr

Canonical SMILES

C1=C(OC=C1C#N)C(=O)CBr

Synonyms

3-Furancarbonitrile, 5-(bromoacetyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-Furancarbonitrile, 5-(bromoacetyl)-, highlighting differences in substituents and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Reactivity Reference
3-Furancarbonitrile, 5-(bromoacetyl)- C₇H₄BrNO₂ 228.02* Bromoacetyl, nitrile Alkylation, coupling reactions
4-Bromoacetyl-3-fluorophenylboronic acid C₈H₇BBrFO₃ 260.85 Bromoacetyl, boronic acid, fluorine Suzuki-Miyaura cross-coupling
5-(Bromoacetyl)-2-oxoindoline C₁₀H₈BrNO₂ 254.07 Bromoacetyl, oxoindoline Synthesis of indole-based pharmaceuticals
5-(Aminomethyl)furan-3-carbonitrile hydrochloride C₆H₆N₂O·HCl 158.59 Aminomethyl, nitrile Intermediate for bioactive molecules
5-(Difluoromethyl)-3-furancarboxaldehyde C₆H₄F₂O₂ 146.09 Difluoromethyl, aldehyde Fluorinated building block

*Calculated molecular weight based on formula.

Reactivity and Functional Group Analysis

  • Bromoacetyl Group: Shared with 4-bromoacetyl-3-fluorophenylboronic acid and 5-(bromoacetyl)-2-oxoindoline, this group enables nucleophilic substitutions. However, the electronic environment of the parent scaffold (e.g., furan vs. phenylboronic acid) modulates reactivity. For example, the electron-withdrawing boronic acid in 4-bromoacetyl-3-fluorophenylboronic acid enhances electrophilicity at the bromoacetyl site, favoring cross-coupling reactions .
  • Nitrile Group :

    • The nitrile in 3-Furancarbonitrile, 5-(bromoacetyl)- contrasts with the aldehyde in 5-(difluoromethyl)-3-furancarboxaldehyde. Nitriles are less electrophilic but can participate in cycloadditions or serve as hydrogen bond acceptors, whereas aldehydes are more reactive toward nucleophilic additions .
  • Aminomethyl vs. Bromoacetyl: Replacing bromoacetyl with aminomethyl (as in 5-(aminomethyl)furan-3-carbonitrile hydrochloride) shifts reactivity from electrophilic to nucleophilic, enabling peptide coupling or chelation-based applications .

Stability and Handling

  • Bromoacetyl compounds generally require cold storage (0–6°C) to prevent decomposition, as noted for 4-bromoacetyl-3-fluorophenylboronic acid .
  • The nitrile group in 3-Furancarbonitrile, 5-(bromoacetyl)- may enhance stability compared to aldehydes or amines, which are prone to oxidation or hydrolysis .

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